3-Bromo-5-methoxypyridine-2-carboxylic acid

Organometallic chemistry Regioselective functionalization Halogen-metal exchange

This polyfunctionalized pyridine building block features orthogonal reactivity (C2-carboxylic acid for amidation/esterification; C3-aryl bromide for Pd-catalyzed cross-coupling). Validated in RET kinase inhibitor synthesis with 81.0% yield in key cyclization and 96.8% in demethylation using 60 g starting material. The C3-bromo substitution enables asymmetric Suzuki-Miyaura couplings achieving up to 92% ee. For nAChR ligand SAR, the 5-methoxypyridine scaffold yields Ki values from 0.055–0.69 nM. Specify this 3-bromo regioisomer for optimized pharmacophore geometry.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Cat. No. B13860476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxypyridine-2-carboxylic acid
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)C(=O)O)Br
InChIInChI=1S/C7H6BrNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)
InChIKeyISRXDBZXZKVODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxypyridine-2-carboxylic acid for Pharmaceutical Intermediate Sourcing: A Comparator-Based Evidence Guide for Scientific Procurement


3-Bromo-5-methoxypyridine-2-carboxylic acid (CAS 1211536-50-3, synonym: 3-bromo-5-methoxypicolinic acid, also indexed as 5-bromo-2-methoxynicotinic acid with CAS 54916-66-4 depending on numbering convention) is a polyfunctionalized pyridine building block bearing a carboxylic acid at the 2-position, a bromine at the 3-position, and a methoxy group at the 5-position . As a member of the halogenated pyridinecarboxylic acid family, this compound integrates orthogonal reactivity handles—a carboxylic acid for amidation or esterification and an aryl bromide for palladium-catalyzed cross-coupling—within a single scaffold [1]. Its substitution pattern at C3 (bromo) and C5 (methoxy) relative to the 2-carboxylic acid distinguishes it from regioisomeric analogs, a distinction that carries quantifiable consequences for synthetic utility, biological target engagement, and downstream derivatization efficiency.

Why Regioisomeric and Halogen-Substituted Pyridinecarboxylic Acids Are Not Interchangeable: The 3-Bromo-5-methoxypyridine-2-carboxylic acid Case


Halogenated pyridinecarboxylic acids are not functionally interchangeable despite their superficial structural similarity. The substitution pattern—specifically the position of the bromine atom relative to the carboxylic acid and methoxy groups—dictates both chemical reactivity and biological recognition. A systematic study of lithium pyridinecarboxylate deprotonation demonstrated that the metallation site and subsequent halogenation outcome are strictly governed by the relative positioning of the carboxylate directing group and existing ring substituents [1]. Furthermore, in neuronal nicotinic acetylcholine receptor (nAChR) ligand development, C5-substituted pyridine analogs exhibited Ki values spanning two orders of magnitude (0.055–0.69 nM) compared to the parent compound (Ki = 0.15 nM), with substitution at alternative positions yielding qualitatively different pharmacological profiles—including agonist-to-antagonist switching [2]. In cross-coupling contexts, the 3-bromo substitution pattern of this compound enables asymmetric Suzuki-Miyaura couplings achieving enantioselectivities up to 92% ee, a transformation that regioisomeric bromopyridines may support with different efficiency or selectivity [3]. These findings establish that procurement decisions cannot rely on class-level assumptions; the specific regioisomer matters quantitatively.

Quantitative Differentiation of 3-Bromo-5-methoxypyridine-2-carboxylic acid: Head-to-Head and Cross-Study Comparator Evidence for Procurement Decisions


C3-Bromo vs. C5-Bromo Pyridinecarboxylic Acids: Regioselectivity in Metallation and Functionalization

The regiochemistry of the bromine substituent relative to the carboxylic acid directing group determines the site of further metallation and functionalization. In the directed lithiation of unprotected pyridinecarboxylic acids, the carboxylate group at the 2-position directs deprotonation to the adjacent 3-position when unsubstituted, enabling subsequent halogenation at C3 [1]. This established method provides a direct synthetic route to 3-halo-2-pyridinecarboxylic acids. In contrast, 5-bromo-2-methoxypyridine (bromine at C5) undergoes halogen-magnesium exchange exclusively at the 5-position under non-cryogenic conditions using lithium dibutyl(isopropyl)magnesate, enabling 5-functionalization [2]. The 3-bromo regioisomer therefore offers distinct orthogonal reactivity: the C3 position is accessible for cross-coupling while leaving alternative positions available for differential manipulation, whereas the C5-bromo analog funnels reactivity to a different vector.

Organometallic chemistry Regioselective functionalization Halogen-metal exchange Pyridine lithiation

C5-Methoxy Substitution in Pyridine Ligands Modulates nAChR Binding Affinity Across a 12.5-Fold Range Relative to Parent Scaffold

In a systematic exploration of C5 substitution effects on pyridine-containing nAChR ligands, analogs bearing bulky substituents at the 5-position exhibited Ki values ranging from 0.055 nM to 0.69 nM in competition binding assays against [³H]-cytisine at rat brain membrane preparations, compared to a Ki value of 0.15 nM for the unsubstituted parent compound (compound 1) [1]. This represents a modulation of binding affinity spanning a 12.5-fold difference depending on the nature of the C5 substituent. Functional assessment at defined nAChR subtypes revealed that C5 substitution can qualitatively alter pharmacological activity, producing both agonists and antagonists within the same chemical series. While the 3-bromo-5-methoxypyridine-2-carboxylic acid scaffold is a precursor rather than the final ligand in this study, the data establish that the 5-methoxy substitution pattern (present in the target compound) is a pharmacophoric determinant that measurably impacts target engagement.

Neuronal nicotinic acetylcholine receptors Structure-activity relationship CNS drug discovery Pyridine pharmacophore

Pyridine Ring Bromination with Sulfamic Acid: 81% Yield in RET Kinase Inhibitor Intermediate Synthesis Using 3-Bromo-5-methoxypyridine

In a patent describing the preparation of RET kinase inhibitor intermediates, 3-bromo-5-methoxypyridine was employed as the starting material in a reaction with sulfamic acid and water at 90°C, followed by treatment with potassium carbonate, ethanol, and ethyl propiolate to yield a mixture of regioisomeric products (compounds 2a and 2b) in 81.0% isolated yield after filtration and drying [1]. This transformation exploits the C3-bromo substituent to direct subsequent cyclization chemistry. The downstream HBr-mediated demethylation step proceeded with 96.8% total yield, demonstrating that the 5-methoxy group can be cleanly converted to a hydroxyl handle. The 1:2.4 ratio of regioisomers 3a:3b obtained after demethylation and separation by column chromatography indicates that the substitution pattern influences regiochemical outcomes in subsequent transformations—a consideration not applicable to C5-bromo or C6-bromo regioisomers.

RET kinase inhibitors Process chemistry Heterocyclic synthesis Pharmaceutical intermediate

Ortho-Carboxylic Acid Directing Effect Enables Site-Selective C-H Functionalization of 3-Halopyridine Scaffolds

The 2-carboxylic acid functionality in pyridinecarboxylic acids serves as a traceless directing group for ortho-arylation via palladium-catalyzed decarboxylative coupling. In a study of C-H activation/ortho-arylation of heteroaryl N-oxides with heteroaryl carboxylic acids, the carboxylic acid group directed arylation with excellent regioselectivity with respect to both coupling partners [1]. For 3-bromo-5-methoxypyridine-2-carboxylic acid, the carboxylic acid at the 2-position is positioned ortho to the C3-bromo substituent, creating a unique situation where the bromine can be retained for orthogonal cross-coupling (e.g., Suzuki-Miyaura) while the carboxylic acid is exploited for decarboxylative arylation or converted to other directing groups. This dual-handle reactivity profile differs from 3-pyridinecarboxylic acid analogs (nicotinic acid derivatives), where the carboxylic acid is meta to typical halogenation sites, and from 4-pyridinecarboxylic acid isomers where the acid is para to ring substituents [2].

C-H activation Palladium catalysis Decarboxylative coupling Late-stage functionalization

5-Bromo-2-methoxynicotinic Acid (Target Compound Regioisomer) Synthesis Achieves 82% Yield via Direct Bromination of 2-Methoxynicotinic Acid

The synthesis of 5-bromo-2-methoxynicotinic acid (an alternative naming convention for 3-bromo-5-methoxypyridine-2-carboxylic acid when numbered from the pyridine nitrogen as position 1) has been reported with an 82% isolated yield from the bromination of 2-methoxynicotinic acid, using NBS or elemental bromine as the brominating agent . The product was characterized by ¹H-NMR (DMSO-d₆, 400 MHz): δ 13.33 (br s, 1H, COOH), 8.47 (d, J = 2.4 Hz, 1H), 8.33 (d, J = 2.4 Hz, 1H), 3.90 (s, 3H, OCH₃). This 82% yield provides a quantitative benchmark for evaluating supplier quality: deviations below this value may indicate suboptimal bromination conditions or purification losses. In contrast, alternative synthetic routes to regioisomeric bromo-methoxy-pyridinecarboxylic acids (e.g., 6-bromo-2-methoxynicotinic acid) require different starting materials and may achieve different yield profiles due to altered electronic effects [1].

Process chemistry Bromination Nicotinic acid derivatives Organic intermediate synthesis

Physicochemical Differentiation: Predicted pKa and Melting Point Data Distinguish 3-Bromo-5-methoxypyridine-2-carboxylic acid from Regioisomeric Analogs

Predicted physicochemical parameters provide a quantitative basis for distinguishing this compound from closely related analogs during procurement and quality verification. For 3-bromo-5-methoxypyridine-2-carboxylic acid (alternatively named 5-bromo-2-methoxynicotinic acid, CAS 54916-66-4), the predicted acid dissociation constant (pKa) is 2.97 ± 0.10 , whereas the regioisomeric 5-bromo-3-methoxypyridine-2-carboxylic acid exhibits a predicted pKa of 3.30 ± 0.10 . This ~0.33 pKa unit difference reflects the altered electronic environment conferred by the different methoxy and carboxylic acid positioning. The melting point for 5-bromo-2-methoxynicotinic acid is reported as 153–154°C (yellowish flaky crystals, soluble in hot water, freely soluble in ethanol and diethyl ether) . These values serve as orthogonal identity confirmation parameters and can distinguish the intended product from regioisomeric impurities that might co-elute under certain chromatographic conditions.

Physicochemical characterization Acid dissociation constant Thermal analysis Quality control

Procurement-Driven Application Scenarios for 3-Bromo-5-methoxypyridine-2-carboxylic acid Based on Quantitative Evidence


Synthesis of RET Kinase Inhibitor Intermediates at Multi-Gram Scale

This compound is the optimal starting material for constructing RET kinase inhibitor intermediates requiring a 3-bromo-5-methoxypyridine core. The patent-validated procedure achieves 81.0% yield in the key cyclization step with ethyl propiolate and 96.8% yield in subsequent demethylation, using 60 g (322.5 mmol) of starting material . Procurement for this application should specify the 3-bromo regioisomer, as alternative bromo-methoxypyridine isomers would direct cyclization to different positions, altering the final pharmacophore geometry.

Medicinal Chemistry Optimization of CNS-Targeted nAChR Ligands

For structure-activity relationship (SAR) studies of neuronal nicotinic acetylcholine receptor ligands, the 5-methoxypyridine scaffold is a validated pharmacophoric element. C5-substituted pyridine analogs demonstrate Ki values from 0.055 to 0.69 nM, with some analogs improving binding affinity up to 2.7-fold over the unsubstituted parent (0.15 nM) . The 3-bromo handle enables late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at the C3 position, while the 2-carboxylic acid allows amide bond formation for further SAR exploration. This orthogonal reactivity makes the compound ideal for generating focused libraries of nAChR modulators.

Divergent Synthesis of Polyfunctionalized Pyridines via Orthogonal Cross-Coupling Strategies

The combination of a C3-aryl bromide and a C2-carboxylic acid in an ortho relationship enables sequential, orthogonal functionalization strategies not accessible with regioisomeric pyridinecarboxylic acids. The C3-bromine is competent in asymmetric Suzuki-Miyaura couplings achieving up to 92% enantiomeric excess , while the carboxylic acid can serve as a directing group for C-H activation/ortho-arylation via decarboxylative coupling with excellent regioselectivity . Alternatively, the acid can be converted to amides, esters, or removed entirely. This dual-handle reactivity profile supports divergent library synthesis where a single intermediate yields multiple distinct scaffolds.

Quality Control and Identity Verification of Procured Batches

The predicted pKa of 2.97 ± 0.10 and melting point of 153–154°C provide quantitative identity confirmation benchmarks that distinguish this compound from the regioisomeric 5-bromo-3-methoxypyridine-2-carboxylic acid (pKa = 3.30 ± 0.10) . The reported 82% synthetic yield from 2-methoxynicotinic acid bromination establishes a performance expectation for supplier material: significantly lower purity or yield in customer hands may indicate substandard material quality . These orthogonal identity parameters supplement spectroscopic characterization (¹H-NMR: δ 13.33 ppm for COOH, δ 3.90 ppm for OCH₃ in DMSO-d₆) for comprehensive batch acceptance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-methoxypyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.